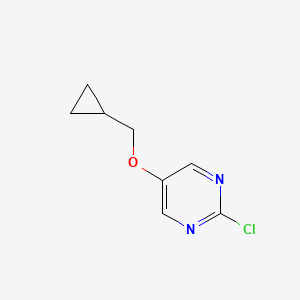
4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol
概要
説明
4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol is a chemical compound with the molecular formula C16H18ClN5O and a molecular weight of 331.8 g/mol This compound features a purine base structure with a chloro and isopropyl substitution, linked to a phenol group via an ethylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving chlorination and isopropylation.
Linking the Purine Base to Ethylamine: The purine base is then reacted with ethylamine under controlled conditions to form the intermediate compound.
Attachment of the Phenol Group: Finally, the intermediate is reacted with phenol under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Chloro-9-isopropyl-9H-purine: Lacks the ethylamine and phenol groups.
4-(2-Aminoethyl)phenol: Lacks the purine base structure.
9-Isopropyl-9H-purine-6-amine: Lacks the chloro and phenol groups.
Uniqueness
4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol is unique due to its combination of a purine base with chloro and isopropyl substitutions, linked to a phenol group via an ethylamine chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
特性
IUPAC Name |
4-[2-[(2-chloro-9-propan-2-ylpurin-6-yl)amino]ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-10(2)22-9-19-13-14(20-16(17)21-15(13)22)18-8-7-11-3-5-12(23)6-4-11/h3-6,9-10,23H,7-8H2,1-2H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUREAGNPJJHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCCC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)


![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)


![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)




